molecular formula C7H5Cl2NO2 B1362434 1-Chloro-2-(chloromethyl)-4-nitrobenzene CAS No. 69422-57-7

1-Chloro-2-(chloromethyl)-4-nitrobenzene

Cat. No. B1362434
CAS RN: 69422-57-7
M. Wt: 206.02 g/mol
InChI Key: HORIWLYGDAZMKL-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-4-nitrobenzene, also known as α,2-Dichlorotoluene, is a chemical compound with the molecular formula C7H6Cl2 . It has a molecular weight of 161.029 .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-(chloromethyl)-4-nitrobenzene consists of a benzene ring with two chlorine atoms and a nitro group attached to it . The 3D structure of this compound can be viewed using specific software .


Physical And Chemical Properties Analysis

1-Chloro-2-(chloromethyl)-4-nitrobenzene is a clear, colorless to pale yellow liquid . It has a density of 1.2902 g/cm3 at 20°C . It is insoluble in water and has a boiling point of 213°C .

Scientific Research Applications

Chemical Interactions and Transformations

  • 1-Chloro-4-nitrobenzene reacts with sodium glycolate and sodium glycerolate, replacing the chlorine atom with OCH2.CH2OH and OCH2.CHOH.CH2OH groups respectively, yielding 4-nitrophenyl β-hydroxy-ethyl ether under certain conditions (Blanksma & Fohr, 2010).

Biodegradation Studies

  • Pseudomonas acidovorans XII, a bacterial strain, can utilize 1-chloro-4-nitrobenzene as its sole carbon, nitrogen, and energy source, indicating its potential in bioremediation. This bacterium can transform 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol under anaerobic conditions, a process involving the partial reduction of the nitro group and a Bamberger rearrangement (Shah, 2014).

Isotope Ratio Analysis

  • 1-Chloro-3-nitrobenzene (3-CNB) has been studied for changes in isotopic abundance ratios due to biofield energy treatment, suggesting potential applications in altering physicochemical and thermal properties for the synthesis of various industrial chemicals (Trivedi et al., 2016).

Catalytic Applications

  • Catalytic synthesis of 1,2-dichloro-4-nitrobenzene, a chemical intermediate, has been explored using 1-chloro-4-nitrobenzene and chlorine in a specially designed tower reactor, showing improved yields over traditional methods (Hui-ping, 2005).

Crystallographic and Thermal Studies

  • The crystal structure of 1-chloro-2-nitrobenzene exhibits unique N—O⋯Cl halogen bonds and aromatic π–π stacking, providing insights into halogen bonding and molecular vibrations near the melting point (Mossakowska & Wójcik, 2007).

Environmental Monitoring and Treatment

  • The design of an electrochemical sensor based on β-cyclodextrin/carbon nanohorn nanohybrids for detecting 1-chloro-4-nitrobenzene emphasizes the compound's significance in environmental monitoring due to its presence in agricultural and industrial activities (Kingsford et al., 2018).

Safety And Hazards

This compound is classified as having acute toxicity, both through inhalation and skin contact . It can cause severe skin burns and eye damage . It is advised to avoid breathing its mist or vapors, and to use it only in a well-ventilated area .

properties

IUPAC Name

1-chloro-2-(chloromethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORIWLYGDAZMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301631
Record name 1-chloro-2-(chloromethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(chloromethyl)-4-nitrobenzene

CAS RN

69422-57-7
Record name NSC145030
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-2-(chloromethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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